5-Norbornene-2-methanol

Overview

Description

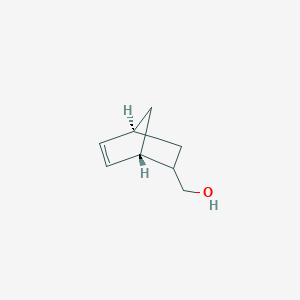

5-Norbornene-2-methanol is a bicyclic compound with a unique structure that includes a norbornene skeleton

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Norbornene-2-methanol typically involves the Diels-Alder reaction, a well-known method for constructing bicyclic systems. One common approach is the reaction between cyclopentadiene and an appropriate dienophile, such as methacrolein. The reaction is carried out under controlled conditions, often at elevated temperatures, to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions followed by purification steps such as distillation or recrystallization. The choice of reagents and conditions is optimized to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-Norbornene-2-methanol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, often using reagents like sodium hydride or organolithium compounds.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

Substitution: Sodium hydride in dimethyl sulfoxide or organolithium reagents in tetrahydrofuran.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or alkanes.

Substitution: Introduction of various functional groups, such as halides or alkyl groups.

Scientific Research Applications

Synthesis and Properties

5-Norbornene-2-methanol can be synthesized through various methods, including ring-opening polymerization (ROP) and metathesis polymerization. The compound exists as a mixture of endo and exo isomers, which can influence its reactivity and the properties of the resulting polymers.

Polymer Chemistry Applications

This compound is extensively used in the synthesis of macromonomers and functionalized polymers.

Macromonomers

Macromonomers synthesized from this compound are utilized to create complex polymer architectures. For instance, it has been used as an initiator in the synthesis of polycaprolactone (PCL) and polylactide (PLA) macromonomers via ROP. These macromonomers can further undergo polymerization to yield well-defined block copolymers with tailored properties for specific applications .

| Macromonomer Type | Synthesis Method | Properties |

|---|---|---|

| NBE-PCL | ROP with Sn(Oct)₂ | Biodegradable, thermoplastic |

| NBE-PLA | ROP with Sn(Oct)₂ | Biodegradable, high strength |

Functional Polymers

The compound is also employed to produce functionalized polymers that exhibit enhanced properties for applications in coatings, adhesives, and biomedical devices. For example, polymers derived from organosilicon derivatives of this compound have been studied for their potential in membrane gas separation technologies .

Biomedical Applications

In a study focusing on drug delivery systems, injectable hydrogels were developed using this compound as a precursor. These hydrogels demonstrated superior mechanical properties and biocompatibility, making them suitable for localized drug release applications .

Membrane Technologies

Research has shown that polymers derived from this compound exhibit promising gas separation properties. A specific study highlighted the use of these polymers in creating membranes that effectively separate gases based on size and diffusivity, which is crucial for applications in environmental engineering and energy production .

Mechanism of Action

The mechanism of action of 5-Norbornene-2-methanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The compound’s bicyclic structure allows it to fit into specific binding sites, enhancing its potency and selectivity.

Comparison with Similar Compounds

Similar Compounds

Ethanone, 1-(1S,2R,4S)-bicyclo[2.2.1]hept-5-en-2-yl: This compound shares a similar bicyclic structure but differs in its functional groups.

1-Methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid methyl ester: Another bicyclic compound with different substituents and applications.

Uniqueness

5-Norbornene-2-methanol is unique due to its specific stereochemistry and functional groups, which confer distinct chemical properties and reactivity. Its ability to undergo a variety of chemical reactions and its applications in diverse fields make it a valuable compound in both academic and industrial research.

Biological Activity

5-Norbornene-2-methanol (NBMO), a bicyclic compound, has garnered attention in various fields of research due to its unique structural properties and potential biological applications. This article presents an overview of the biological activity of NBMO, including its synthesis, applications, and relevant research findings.

This compound has the molecular formula and a molecular weight of 124.18 g/mol. It is characterized by a norbornene structure with a hydroxymethyl substituent, which contributes to its reactivity and functionalization potential. The synthesis of NBMO typically involves the reduction of exo-5-norbornene-2-carboxylic acid using lithium aluminum hydride in anhydrous tetrahydrofuran (THF) .

Antimicrobial Properties

Research has indicated that compounds related to norbornene derivatives exhibit antimicrobial activity. In particular, studies have shown that the introduction of functional groups, such as hydroxymethyl, can enhance the biological activity of these compounds against various pathogens. For instance, copolymers synthesized from NBMO have been tested for their efficacy against bacterial strains, demonstrating significant antimicrobial properties .

Cytotoxicity and Safety

The safety profile of this compound has been assessed through various toxicity studies. It is noted that NBMO can cause skin irritation and serious eye irritation upon exposure . These findings underscore the importance of handling this compound with care in laboratory settings.

Applications in Drug Delivery

The unique properties of NBMO make it a candidate for drug delivery systems. Its ability to form copolymers allows for the development of materials that can encapsulate therapeutic agents. For example, NBMO has been utilized in the synthesis of poly(lactide) macromonomers, which can be further processed into biodegradable polymers for controlled drug release .

Case Studies

- Copolymers with Ethylene : A study compared the copolymerization of ethylene with norbornene and this compound using metallocene catalysts. The results indicated that while both copolymers exhibited good mechanical properties, those derived from norbornene showed higher molecular weights and activity compared to those from NBMO .

- ROMP-Type Epoxy Copolymers : Another investigation focused on the synthesis of epoxy-functionalized norbornene copolymers using NBMO as a precursor. The resulting materials demonstrated promising properties for applications in membrane technology due to their selective permeability and ionic conductivity .

Data Tables

The following table summarizes key findings related to the biological activity and applications of this compound:

Properties

IUPAC Name |

[(1S,4S)-2-bicyclo[2.2.1]hept-5-enyl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O/c9-5-8-4-6-1-2-7(8)3-6/h1-2,6-9H,3-5H2/t6-,7+,8?/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUMNWCHHXDUKFI-KJFJCRTCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC(C1C=C2)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2CC([C@@H]1C=C2)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.